Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]- is a complex organic compound that features a benzoic acid moiety linked to a furo[2,3-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]- involves its interaction with specific molecular targets. The furo[2,3-d]pyrimidine ring system can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]benzoate: This compound is structurally similar but features a methyl ester group instead of a carboxylic acid.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and overall structure.
Uniqueness
Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]- is unique due to its specific combination of the benzoic acid moiety and the furo[2,3-d]pyrimidine ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
834857-27-1 |
---|---|
Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]benzoic acid |
InChI |
InChI=1S/C16H16N4O3/c17-13-12-11(8-23-14(12)20-16(18)19-13)3-1-2-9-4-6-10(7-5-9)15(21)22/h4-8H,1-3H2,(H,21,22)(H4,17,18,19,20) |
InChI Key |
JUQNGCJZCJACTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC2=COC3=NC(=NC(=C23)N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.